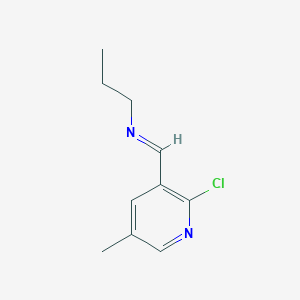![molecular formula C17H20O B14232703 1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one CAS No. 501683-32-5](/img/structure/B14232703.png)
1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one is an organic compound characterized by a unique structure that includes a tetramethyl-substituted cyclopentadienyl ring attached to a phenyl group, which is further connected to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one typically involves the reaction of 2,3,4,5-tetramethylcyclopentadiene with a suitable phenyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the reaction can be carried out in the presence of a Lewis acid catalyst such as aluminum chloride in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or nitro groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethan-1-one: This compound has a similar structure but with different methyl substitution patterns on the cyclopentadienyl ring.
N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine: Another compound with a tetramethylcyclopentadienyl ring, but with different functional groups attached.
Uniqueness
1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both a phenyl group and an ethanone moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
501683-32-5 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1-[2-(2,3,4,5-tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H20O/c1-10-11(2)13(4)17(12(10)3)16-9-7-6-8-15(16)14(5)18/h6-10H,1-5H3 |
Clave InChI |
DTCWKIOCCPFBBP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(C(=C1C)C2=CC=CC=C2C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


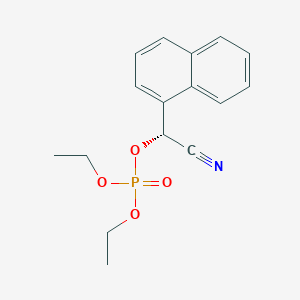
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
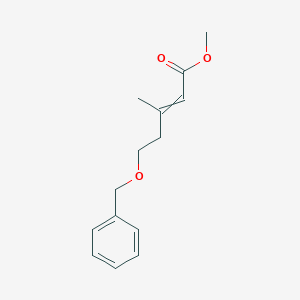

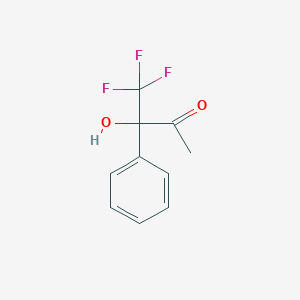

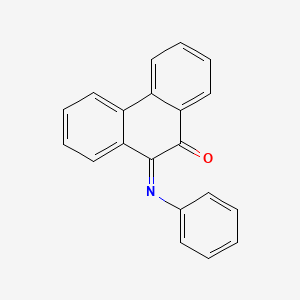
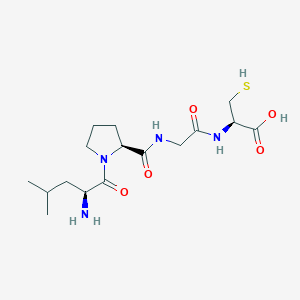
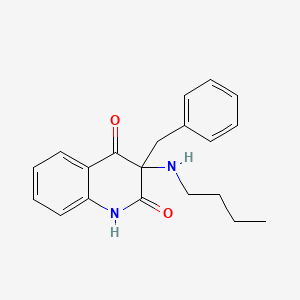
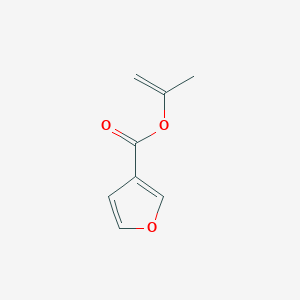
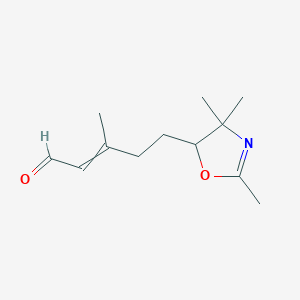
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

